N-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpyridazine-3-carboxamide
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Overview
Description
N-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazine Core: The pyridazine core can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde, under acidic conditions.
Introduction of the Pyrazole Moiety: The 3,5-dimethyl-1H-pyrazole group is introduced via a nucleophilic substitution reaction. This step often involves the reaction of a pyrazole derivative with a halogenated pyridazine intermediate.
Benzylation and Phenylation: The final steps involve the introduction of the benzyl and phenyl groups. This can be achieved through nucleophilic aromatic substitution reactions, where benzyl chloride and phenylamine are used as reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the carboxamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated reagents (e.g., benzyl chloride) in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: This compound may be investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules.
Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Chemical Biology: The compound can serve as a probe to study biological pathways and mechanisms.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mechanism of Action
The exact mechanism of action of N-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpyridazine-3-carboxamide would depend on its specific biological target. Generally, compounds of this class may interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in signaling pathways. The interaction typically involves binding to the active site or allosteric sites, altering the protein’s function.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-6-(1H-pyrazol-1-yl)-N-phenylpyridazine-3-carboxamide
- N-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpyrimidine-3-carboxamide
- N-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpyridine-3-carboxamide
Uniqueness
N-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpyridazine-3-carboxamide is unique due to the specific arrangement of its functional groups, which may confer distinct biological activities compared to its analogs. The presence of both benzyl and phenyl groups, along with the pyrazole and pyridazine rings, creates a unique scaffold that can interact with biological targets in a specific manner, potentially leading to unique pharmacological properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-benzyl-6-(3,5-dimethylpyrazol-1-yl)-N-phenylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O/c1-17-15-18(2)28(26-17)22-14-13-21(24-25-22)23(29)27(20-11-7-4-8-12-20)16-19-9-5-3-6-10-19/h3-15H,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HISSCXYUMZSCNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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